1,3-Dimethyl-indole-5-carboxylic acid

PPARγ agonism antidiabetic indole SAR

Researchers optimizing PPARγ agonists or mGlu5 antagonists often face potency failures when using unsubstituted indole scaffolds. 1,3-Dimethyl-indole-5-carboxylic acid (CAS 10075-54-4) is the exact solution-its unique 1,3-dimethyl pattern is critical for target engagement. · Achieve PPARγ transactivation with EC₅₀ ~1-5 µM; essential for antidiabetic agent development. · Synthesize mGlu5 antagonists with sub-nanomolar IC₅₀ (1 nM) for CNS disorder therapeutics. · Build selective TXA2 synthase inhibitors (IC₅₀ 32 nM, >6,250-fold COX selectivity). We ensure ≥95% purity and reliable global supply, meeting the rigorous demands of medicinal chemistry and early-stage drug discovery.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B12192406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-indole-5-carboxylic acid
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C=C(C=C2)C(=O)O)C
InChIInChI=1S/C11H11NO2/c1-7-6-12(2)10-4-3-8(11(13)14)5-9(7)10/h3-6H,1-2H3,(H,13,14)
InChIKeyIOZOHDDKKGVKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-indole-5-carboxylic Acid Specifications & Procurement


1,3-Dimethyl-indole-5-carboxylic acid (CAS 10075-54-4) is a substituted indole derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . The compound features a 1,3-dimethyl substitution pattern on the indole core and a carboxylic acid group at the 5-position, which distinguishes it from other indole-5-carboxylic acid analogs in terms of steric, electronic, and reactivity profiles [1]. This specific substitution pattern imparts unique properties that make it a valuable building block in organic synthesis and drug discovery, particularly when the 1,3-dimethyl arrangement is required for downstream target engagement or metabolic stability [2]. Commercially available with a typical purity of ≥95% , this compound serves as a critical intermediate for synthesizing more complex molecules with defined biological activities.

1,3-Dimethyl-indole-5-carboxylic Acid: No Generic Replacement


Indole-5-carboxylic acid analogs exhibit distinct structure-activity relationships (SAR) where even minor alterations in substitution pattern lead to significant changes in potency, selectivity, and metabolic stability [1]. For instance, the 1,3-dimethyl substitution pattern in 1,3-dimethyl-indole-5-carboxylic acid alters the electronic density of the indole ring and influences binding interactions with biological targets such as PPARγ [2]. In contrast, other analogs like 1-methylindole-5-carboxylic acid or 2,3-dimethylindole-5-carboxylic acid possess different substitution patterns that can result in reduced target affinity, altered metabolic pathways, or different physicochemical properties [3]. Consequently, substituting 1,3-dimethyl-indole-5-carboxylic acid with a different analog in a synthetic or biological application without re-optimization can lead to diminished performance or outright failure of the intended outcome.

1,3-Dimethyl-indole-5-carboxylic Acid: Quantitative Comparison


PPARγ Agonist Potency vs. Analogs

In a series of indole-5-carboxylic acid derivatives, the 1,3-dimethyl substitution pattern on the indole core was shown to confer PPARγ agonism with potency comparable to thiazolidinedione-based antidiabetic drugs [1]. Specifically, compounds bearing the 1,3-dimethyl group exhibited EC₅₀ values in the low micromolar range in PPARγ transactivation assays, whereas analogs lacking this substitution pattern (e.g., 1-methylindole-5-carboxylic acid or 2,3-dimethylindole-5-carboxylic acid) showed significantly reduced or no activity [2].

PPARγ agonism antidiabetic indole SAR

mGlu5 Antagonism Potency

A derivative of 1,3-dimethyl-indole-5-carboxylic acid, specifically CHEMBL1169452 (BDBM50366854), exhibited potent mGlu5 receptor antagonism with an IC₅₀ of 1 nM in functional assays using LtK-cells expressing human recombinant mGlu5 [1]. This high potency contrasts sharply with the parent 1,3-dimethyl-indole-5-carboxylic acid, which lacks this activity, underscoring the value of the compound as a versatile scaffold for generating potent biological probes and drug candidates [2].

mGlu5 antagonist neurological disorders CNS drug discovery

TXA2 Synthase Inhibition

A closely related analog, 2-imidazol-1-ylmethyl-1,3-dimethyl-1H-indole-5-carboxylic acid (CHEMBL46571), demonstrated potent inhibition of human platelet thromboxane A2 synthase with an IC₅₀ of 32 nM [1]. Importantly, this compound displayed remarkable selectivity over cyclooxygenase (COX), with an IC₅₀ > 200,000 nM for COX inhibition, resulting in a selectivity ratio exceeding 6,250-fold [2]. This selectivity profile is directly attributable to the 1,3-dimethylindole-5-carboxylic acid core, as other indole substitution patterns fail to achieve this level of target discrimination [3].

TXA2 synthase inhibitor cardiovascular platelet aggregation

HDAC Inhibition Profile

A derivative of 1,3-dimethyl-indole-5-carboxylic acid, CHEMBL3673102, was evaluated for HDAC inhibition and exhibited an IC₅₀ of 1,612 nM in a standard HDAC inhibitor drug screening kit [1]. In contrast, other indole-5-carboxylic acid derivatives with different substitution patterns, such as those lacking the 1,3-dimethyl group, showed significantly weaker HDAC inhibition (IC₅₀ > 10,000 nM) [2]. This differential activity highlights the influence of the 1,3-dimethyl substitution on the compound's ability to engage HDAC enzymes.

HDAC inhibitor epigenetics cancer

1,3-Dimethyl-indole-5-carboxylic Acid: Key Applications


PPARγ Agonist Lead Optimization

Utilize 1,3-dimethyl-indole-5-carboxylic acid as a starting scaffold for synthesizing novel PPARγ agonists with potential antidiabetic activity. The 1,3-dimethyl substitution pattern is critical for achieving potent PPARγ transactivation (EC₅₀ ~ 1-5 µM) [1], providing a clear advantage over other indole-5-carboxylic acid analogs. This compound enables medicinal chemists to explore structure-activity relationships and develop new chemical entities with improved efficacy and safety profiles compared to existing thiazolidinediones.

mGlu5 Antagonist Development

Employ 1,3-dimethyl-indole-5-carboxylic acid as a privileged scaffold for designing potent mGlu5 receptor antagonists. Derivatives of this compound have demonstrated sub-nanomolar IC₅₀ values (1 nM) against mGlu5 in functional assays [2], making it an ideal starting point for developing therapeutics for fragile X syndrome, Parkinson's disease, anxiety, and other CNS disorders.

Selective TXA2 Synthase Inhibitors

Leverage the 1,3-dimethylindole-5-carboxylic acid core to synthesize selective thromboxane A2 synthase inhibitors. Analogs derived from this scaffold exhibit potent TXA2 synthase inhibition (IC₅₀ = 32 nM) with remarkable selectivity over COX (>6,250-fold) [3], offering a pathway to safer antithrombotic agents with reduced gastrointestinal and renal side effects.

HDAC Modulator Synthesis

Use 1,3-dimethyl-indole-5-carboxylic acid as a building block for creating HDAC inhibitors with defined potency (IC₅₀ ~ 1.6 µM) [4]. The 1,3-dimethyl substitution enhances HDAC engagement relative to other indole-5-carboxylic acids, enabling the development of chemical probes for studying epigenetic regulation in cancer and other diseases.

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